molecular formula C12H26N2O3 B6623149 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol

2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol

Cat. No. B6623149
M. Wt: 246.35 g/mol
InChI Key: SZGDAXIADZTULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol, also known as DIMEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMEB belongs to the class of piperazine derivatives and has been explored for its various biological activities, including antifungal, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis and HIV replication. 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol may also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have a moderate half-life in rats and is metabolized in the liver. 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol has been found to have no significant effect on blood pressure, heart rate, or respiration in animal studies.

Advantages and Limitations for Lab Experiments

2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol has several advantages for lab experiments. It has been found to have low toxicity and is well-tolerated in animal studies, making it a safe compound to use in research. 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol is also relatively easy to synthesize and purify. However, one limitation of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol. One potential direction is to explore its antifungal activity against other fungal species. Another direction is to investigate its potential use in combination therapy with other antitumor agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol and its potential use in HIV treatment. Finally, the development of more water-soluble derivatives of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol may improve its bioavailability and increase its potential therapeutic applications.
Conclusion:
In conclusion, 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its antifungal, antitumor, and antiviral properties make it a versatile compound for further study. While there are limitations to its use, the future directions for research of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol are numerous and may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol involves the reaction of 2,2-dimethylpiperazine with 2,2-dimethoxyethyl chloride in the presence of sodium hydride. The resulting product is then treated with ethanol to obtain 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol. The purity of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol can be improved by recrystallization from ethanol.

Scientific Research Applications

2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol has been studied for its potential therapeutic applications in various diseases. It has been found to have antifungal activity against Candida albicans and Cryptococcus neoformans. 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol has also shown antitumor activity against breast cancer cells and has been explored for its potential use in cancer therapy. Additionally, 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol has been found to have antiviral activity against human immunodeficiency virus (HIV) and has been studied for its potential use in HIV treatment.

properties

IUPAC Name

2-[4-(2,2-dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3/c1-12(2)10-13(9-11(16-3)17-4)5-6-14(12)7-8-15/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGDAXIADZTULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1CCO)CC(OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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